

Labeling of 3-(1-methylpiperidin-2-yl)pyridine for imaging studies

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Compound of Interest

Compound Name: 3-(1-methylpiperidin-2-yl)pyridine

Cat. No.: B024720

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Application Notes: [^{11}C]3-(1-methylpiperidin-2-yl)pyridine

Introduction

3-(1-methylpiperidin-2-yl)pyridine is a structural analog of nicotine and a potent ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels widely expressed in the central nervous system (CNS) and play crucial roles in cognitive functions, learning, memory, and addiction.[1][2] Dysregulation of nAChRs is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo visualization and quantification of biological targets.[3] Labeling **3-(1-methylpiperidin-2-yl)pyridine** with a short-lived positron-emitting radionuclide, such as carbon-11 ($t_{1/2} \approx 20.4$ minutes), enables the non-invasive study of nAChR distribution, density, and pharmacology in the living brain. This provides invaluable tools for neuroscience research and the development of new therapeutics targeting the cholinergic system.

The most common and direct method for labeling this compound is via N-methylation of its des-methyl precursor, 3-(piperidin-2-yl)pyridine, using a ^{11}C -labeled methylating agent like [^{11}C]methyl iodide or [^{11}C]methyl triflate.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the radiosynthesis of ^{11}C -labeled N-methylated piperidine and pyridine derivatives, which are analogous to the synthesis of **[^{11}C]3-(1-methylpiperidin-2-yl)pyridine**. These values serve as a benchmark for the expected outcomes of the protocol described below.

Parameter	Typical Value	Description
Radiochemical Yield (RCY)	40-50% (decay-corrected)	The percentage of initial radioactivity incorporated into the final product, corrected for radioactive decay. [5] [6]
Molar Activity (A_m)	296-555 GBq/ μmol at EOB	The amount of radioactivity per mole of the compound at the End of Bombardment (EOB). High molar activity is crucial for receptor imaging to avoid mass effects. [6]
Radiochemical Purity (RCP)	> 99%	The percentage of the total radioactivity in the final product that is in the desired chemical form. [6] [7]
Total Synthesis Time	25-35 minutes	The time from the End of Bombardment (EOB) to the final formulated product ready for injection.

Experimental Protocols

Precursor Synthesis: 3-(piperidin-2-yl)pyridine

The synthesis of the des-methyl precursor is a prerequisite for the radiolabeling procedure. This can be achieved through various organic synthesis routes, often starting from commercially available pyridine derivatives. One common approach involves the reduction of a suitable pyridyl-piperidone precursor.

Radiosynthesis of [^{11}C]3-(1-methylpiperidin-2-yl)pyridine

This protocol details the N-methylation of the precursor using [^{11}C]methyl triflate.

Materials and Equipment:

- Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora) housed in a lead-shielded hot cell.
- Cyclotron for [^{11}C]CO₂ production.
- [^{11}C]Methyl triflate synthesis unit.
- Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak).
- Reagents: 3-(piperidin-2-yl)pyridine precursor (approx. 0.5-1.0 mg), acetone (anhydrous), sterile water for injection, ethanol USP, phosphate-buffered saline (PBS).

Methodology:

- Production of [^{11}C]CO₂: Carbon-11 is produced as [^{11}C]CO₂ via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction by bombarding a target containing nitrogen gas (with ~1% oxygen) with protons from a cyclotron.^[5]
- Synthesis of [^{11}C]Methyl Triflate ([^{11}C]CH₃OTf):
 - The cyclotron-produced [^{11}C]CO₂ is trapped and converted to [^{11}C]methane ([^{11}C]CH₄) by catalytic reduction with H₂ over a nickel catalyst.
 - [^{11}C]CH₄ is then reacted with iodine vapor at high temperature (~720 °C) to produce [^{11}C]methyl iodide ([^{11}C]CH₃I).
 - [^{11}C]CH₃I is passed through a heated column containing silver triflate, converting it to the more reactive methylating agent, [^{11}C]methyl triflate ([^{11}C]CH₃OTf), which is then trapped in acetone at low temperature.^[5]

- **^{11}C -Methylation Reaction:**
 - A solution of the precursor, 3-(piperidin-2-yl)pyridine (0.5-1.0 mg), in anhydrous acetone (250-300 μL) is prepared in the reaction vessel of the synthesis module.
 - The trapped $^{11}\text{C}[\text{CH}_3\text{OTf}]$ is transferred via an inert gas stream into the reaction vessel containing the precursor.
 - The reaction is allowed to proceed at room temperature for 3-5 minutes. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic ^{11}C -methyl group.
- **Purification by HPLC:**
 - After the reaction, the mixture is quenched with HPLC mobile phase and injected into a semi-preparative HPLC system (e.g., C18 column).
 - The eluent is monitored by UV and radiation detectors to identify the peak corresponding to the **^{11}C 3-(1-methylpiperidin-2-yl)pyridine** product.
 - The fraction containing the desired product is collected in a flask containing sterile water.
- **Formulation:**
 - The collected HPLC fraction is passed through a C18 SPE cartridge to trap the product and remove the HPLC mobile phase.
 - The cartridge is washed with sterile water for injection to remove any residual aqueous contaminants.
 - The final product is eluted from the cartridge with a small volume of ethanol USP (e.g., 0.5 mL) followed by sterile PBS or saline to yield an injectable solution with a final ethanol concentration of <10% v/v.

Quality Control

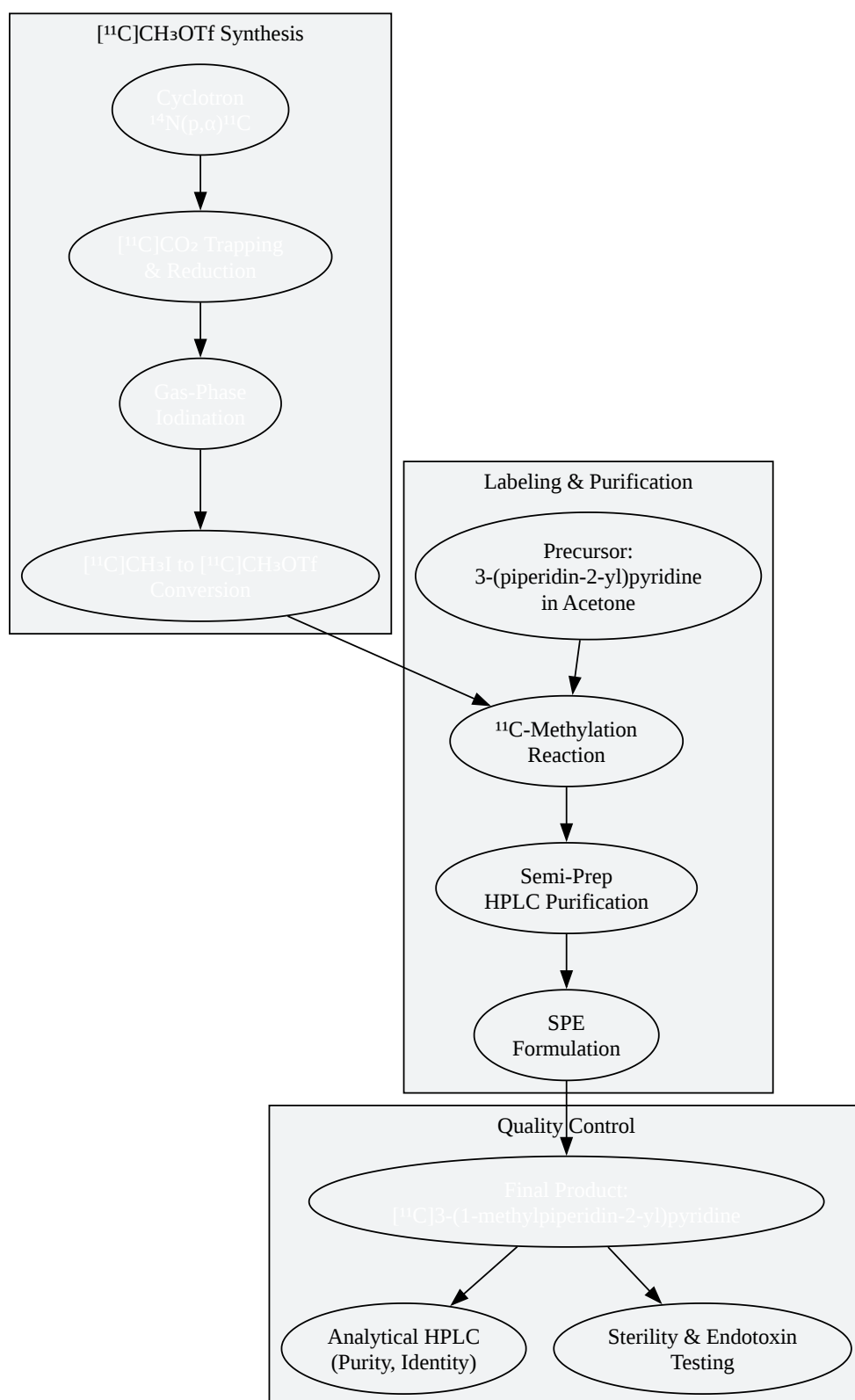
- **Radiochemical Purity and Identity:** An aliquot of the final formulated product is analyzed using an analytical HPLC system to confirm its identity (by comparing retention time with a

non-radioactive standard) and to determine its radiochemical purity.[8]

- **Molar Activity:** The molar activity is calculated by dividing the total radioactivity of the final product by the molar amount of the compound, as determined by the analytical HPLC chromatogram (calibrated with a standard curve).
- **Residual Solvents:** Gas chromatography may be used to ensure that residual solvent levels (e.g., acetone, ethanol) are within acceptable limits.
- **Sterility and Endotoxin Testing:** The final product must be passed through a sterile filter (0.22 μm) and tested for sterility and bacterial endotoxins before human administration.

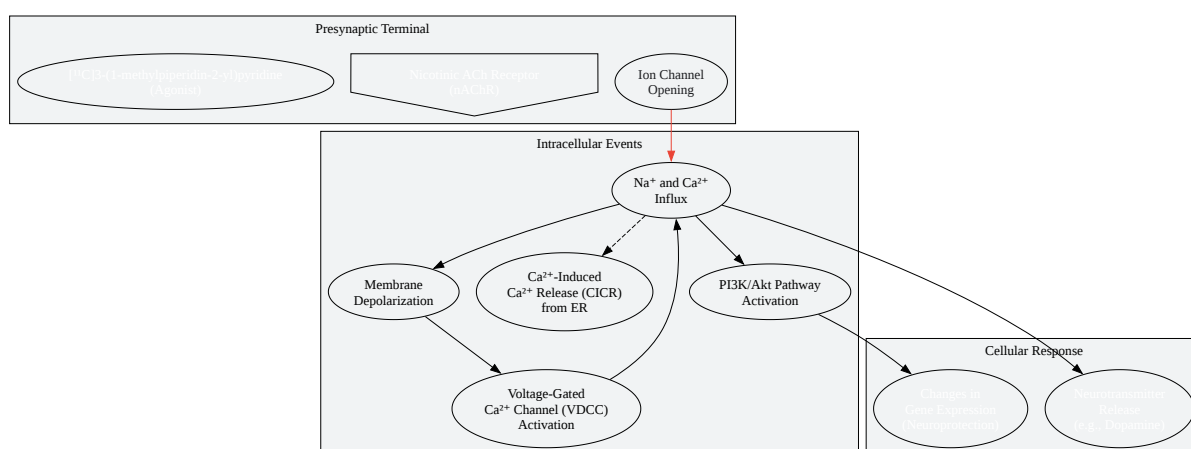
Visualizations

Radiolabeling Workflow



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Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway



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Activation of nAChRs by an agonist like **3-(1-methylpiperidin-2-yl)pyridine** opens the ligand-gated ion channel, permitting an influx of cations, primarily Na⁺ and Ca²⁺.^{[1][9]} This influx leads to membrane depolarization, which can activate voltage-dependent calcium channels (VDCCs), further increasing intracellular calcium.^[10] The rise in cytoplasmic calcium is a critical signaling

event that can trigger instantaneous effects like the release of neurotransmitters (e.g., dopamine) and initiate longer-term processes through the activation of signaling cascades such as the PI3K-Akt pathway, which is associated with neuroprotection.[10][11][12]

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